molecular formula C20H25NO B458994 3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol

3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol

Katalognummer: B458994
Molekulargewicht: 295.4g/mol
InChI-Schlüssel: XUTBFEKNQJBEOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol is a chemical compound belonging to the piperidinol family This compound is characterized by its piperidine ring structure, substituted with methyl and phenyl groups

Eigenschaften

Molekularformel

C20H25NO

Molekulargewicht

295.4g/mol

IUPAC-Name

3-methyl-2,6-bis(4-methylphenyl)piperidin-4-ol

InChI

InChI=1S/C20H25NO/c1-13-4-8-16(9-5-13)18-12-19(22)15(3)20(21-18)17-10-6-14(2)7-11-17/h4-11,15,18-22H,12H2,1-3H3

InChI-Schlüssel

XUTBFEKNQJBEOI-UHFFFAOYSA-N

SMILES

CC1C(CC(NC1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)O

Kanonische SMILES

CC1C(CC(NC1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol typically involves the condensation of appropriate ketones, aldehydes, and ammonium acetate. The reaction is carried out in a solvent such as benzene, with triethylamine acting as a base. The process involves the following steps:

    Condensation Reaction: The starting materials, including ketones and aldehydes, are mixed in a 1:2:1 ratio with ammonium acetate.

    Cyclization: The mixture undergoes cyclization to form the piperidine ring.

    Reduction: The intermediate product is then reduced to yield the final piperidinol compound.

Industrial Production Methods

Industrial production of 3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the piperidinol structure.

    Substitution: The phenyl and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more reduced piperidinol derivatives.

    Substitution: Formation of substituted phenyl or methyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol stands out due to its specific substitution pattern on the piperidine ring, which imparts unique chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.